molecular formula C19H33NO5 B115873 17-Azaprostaglandin F2alpha CAS No. 143134-34-3

17-Azaprostaglandin F2alpha

Cat. No. B115873
M. Wt: 355.5 g/mol
InChI Key: KHAPDNUQIFDOQN-UMMKWSAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Azaprostaglandin F2alpha (17-AZ-PGF2α) is a synthetic analogue of prostaglandin F2alpha (PGF2α) that has been widely used in scientific research. It was first synthesized by researchers in the 1970s as a potential therapeutic agent for glaucoma, but its use in the laboratory has since expanded to include a range of applications.

Mechanism Of Action

17-AZ-PGF2α acts on the prostaglandin F2alpha receptor (FP receptor) to produce its effects. Like PGF2α, it causes smooth muscle contraction and platelet aggregation, but it also has anti-inflammatory properties that make it useful in the study of inflammatory diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of 17-AZ-PGF2α are similar to those of PGF2α. It causes smooth muscle contraction in the uterus, bronchi, and other organs, and it stimulates platelet aggregation. It also has anti-inflammatory properties that make it useful in the study of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 17-AZ-PGF2α in laboratory experiments is its stability and longer half-life compared to PGF2α. This makes it easier to work with and allows for longer experiments. However, one limitation is that it is a synthetic analogue and may not perfectly mimic the effects of endogenous prostaglandins in vivo.

Future Directions

There are many potential future directions for research involving 17-AZ-PGF2α. One area of interest is the role of prostaglandins in cancer, as there is evidence that they may play a role in tumor growth and metastasis. Another area of interest is the use of 17-AZ-PGF2α as a therapeutic agent for inflammatory diseases, such as asthma and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 17-AZ-PGF2α and its effects on various physiological processes.

Synthesis Methods

17-AZ-PGF2α is synthesized from PGF2α through a chemical modification process that replaces the oxygen atom in the cyclopentane ring of PGF2α with a nitrogen atom. This modification results in a compound that is more stable and has a longer half-life than PGF2α, making it more suitable for use in laboratory experiments.

Scientific Research Applications

17-AZ-PGF2α has been used extensively in scientific research as a tool to investigate the role of prostaglandins in various physiological processes. It has been used to study the effects of prostaglandins on smooth muscle contraction, platelet aggregation, and inflammation, among other things.

properties

CAS RN

143134-34-3

Product Name

17-Azaprostaglandin F2alpha

Molecular Formula

C19H33NO5

Molecular Weight

355.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-(propylamino)but-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C19H33NO5/c1-2-11-20-13-14(21)9-10-16-15(17(22)12-18(16)23)7-5-3-4-6-8-19(24)25/h3,5,9-10,14-18,20-23H,2,4,6-8,11-13H2,1H3,(H,24,25)/b5-3-,10-9+/t14?,15-,16-,17+,18-/m1/s1

InChI Key

KHAPDNUQIFDOQN-UMMKWSAASA-N

Isomeric SMILES

CCCNCC(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O

SMILES

CCCNCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Canonical SMILES

CCCNCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

synonyms

17-aza-PGF2alpha
17-azaprostaglandin F2alpha

Origin of Product

United States

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